N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-11-3-2-7-16(20)13-25-21(28)15-31-22-18-9-6-10-19(18)27(23(29)26-22)14-17-8-4-5-12-24-17/h2-5,7-8,11-12H,6,9-10,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOWFMJSOMGYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis yields, and pharmacological relevance.
Structural Analogues
N-Benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Molecular Formula : C₂₂H₂₂N₄O₂S
- Key Differences : Lacks the 2-methoxy group on the benzyl ring.
- Implications : The absence of the methoxy group may reduce steric hindrance and alter solubility or binding affinity compared to the target compound. This derivative’s molecular weight (406.5 g/mol) is lower due to the simpler benzyl substituent .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Molecular Formula: C₁₄H₁₅N₃O₂S Key Differences: Features a non-fused pyrimidin-6-one core with a methyl group at position 4. Synthesis: Yielded 66% with a melting point of 196°C.
N-Cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide Molecular Formula: C₂₃H₂₉N₅O₃S Key Differences: Replaces the cyclopenta[d]pyrimidinone core with a pyrazolo[4,3-d]pyrimidinone system. The 3-methoxybenzyl group and cyclopentylamide substituent may enhance lipophilicity.
Substituent Effects
- Methoxy Groups: The 2-methoxybenzyl group in the target compound likely improves metabolic stability compared to non-substituted benzyl analogs (e.g., ). Methoxy groups are known to modulate π-π stacking and hydrogen-bonding interactions.
- Thioether Linkage : The -S- bridge in all analogs enhances conformational flexibility and may improve binding to sulfur-dependent enzymes (e.g., kinases or proteases).
Pharmacological Potential
While antimicrobial activity is reported for thiazolidinone and pyrano-thiazole derivatives (e.g., ), the target compound’s cyclopenta[d]pyrimidinone core may offer unique interactions with biological targets. For instance, pyrimidine-oxy-N-aryl benzyl amine derivatives are noted for pesticide applications , suggesting possible insecticidal or herbicidal utility.
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Notes
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?
- Methodology :
- The core cyclopenta[d]pyrimidinone scaffold can be synthesized via alkylation of thiopyrimidinones with chloroacetamides. For example, sodium methylate (2.6–2.8-fold molar excess) facilitates thioether bond formation between the pyrimidinone and acetamide moieties .
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) are effective for introducing the pyridin-2-ylmethyl group at the N1 position .
- Post-alkylation, reductive cyclization using Pd catalysts (e.g., with formic acid derivatives as CO surrogates) can optimize ring closure for the tetrahydrocyclopenta system .
Q. Which analytical techniques are most effective for structural characterization?
- Methodology :
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry of substitutions (e.g., pyridin-2-ylmethyl vs. pyridin-3-ylmethyl) and monitors reaction progress .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity, particularly for intermediates like the reduced aniline derivatives .
- X-ray crystallography resolves stereochemical ambiguities in the cyclopenta[d]pyrimidinone core and confirms spatial orientation of the thioacetamide linkage .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- DNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation potential, supported by computational docking (DFT analysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during alkylation steps, reducing side-product formation .
- Reduction optimization : Replace iron powder (prone to sludge formation) with catalytic hydrogenation (Pd/C or Raney Ni) for cleaner reduction of nitro intermediates .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What strategies exist for modulating bioactivity through structural modifications?
- Methodology :
- Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -F, -CN) at the pyridin-2-yl position to enhance DNA binding affinity .
- Thioacetamide linker replacement : Substitute sulfur with selenium or oxygen to study electronic effects on antimicrobial activity .
- Cyclopenta[d]pyrimidinone core expansion : Replace the five-membered ring with a cyclohepta system (e.g., via homologation) to explore steric effects on kinase inhibition .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, DMSO concentration) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency discrepancies .
- Computational validation : Compare molecular dynamics simulations (e.g., binding free energy calculations) with experimental IC₅₀ data to reconcile structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
